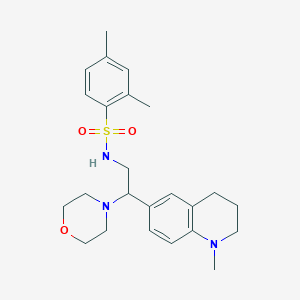

2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-18-6-9-24(19(2)15-18)31(28,29)25-17-23(27-11-13-30-14-12-27)21-7-8-22-20(16-21)5-4-10-26(22)3/h6-9,15-16,23,25H,4-5,10-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHWXRUVGKIWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzenesulfonamide moiety with a tetrahydroquinoline derivative, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is , with a molecular weight of approximately 407.5 g/mol. The structure includes:

- Benzenesulfonamide : Known for its antibacterial and diuretic properties.

- Tetrahydroquinoline : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfa drugs. Studies have shown that compounds with tetrahydroquinoline structures can also enhance antimicrobial effectiveness due to their ability to penetrate bacterial membranes effectively.

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective properties. For instance, compounds similar to 2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds containing the tetrahydroquinoline structure have shown cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Further investigation is necessary to elucidate the specific pathways involved and to assess the efficacy in vivo.

Data Tables

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | , |

| Neuroprotective | Protection against oxidative stress | , |

| Anticancer | Induction of apoptosis |

Case Studies

- Antimicrobial Study : A study conducted on various sulfonamide derivatives showed that compounds with similar structures to 2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Neuroprotection in Cell Cultures : In vitro studies demonstrated that tetrahydroquinoline derivatives could significantly reduce neuronal cell death induced by oxidative stress agents such as hydrogen peroxide. The protective effect was attributed to the modulation of antioxidant enzyme activities.

- Cytotoxicity Against Cancer Cells : Research on related tetrahydroquinoline compounds indicated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), leading to increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

The 2,4-dimethylphenyl group distinguishes the target compound from analogs such as:

- N,4-Dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (): Features an imidazo[1,2-a]pyridine substituent instead of tetrahydroquinoline.

- N-Phenylbenzenesulfonamide (): A simpler analog lacking alkyl or heterocyclic substituents. The absence of a dimethyl group or morpholino moiety likely reduces both steric bulk and pharmacokinetic stability .

Modifications in the Tetrahydroquinoline Moiety

- 3,4-Dimethyl-N-(2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl)Benzenesulfonamide (): Replaces the 1-methyl group on the tetrahydroquinoline with a 1-propyl chain and omits the morpholino group.

- N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl]-4-(Trifluoromethyl)Benzamide (): Substitutes the benzenesulfonamide with a trifluoromethyl benzamide group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could improve receptor binding but may introduce synthetic challenges .

Heterocyclic and Linker Modifications

- N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide (): Replaces the tetrahydroquinoline-morpholino system with an anilinopyridine group. This simplification may reduce synthetic complexity but limit interactions with hydrophobic binding pockets .

- N,4-Dimethyl-N-(2λ⁵-Propa-1,2-Dien-1-yl)Benzenesulfonamide (): Incorporates an allenamide linker instead of the ethyl-morpholino chain. While this structure enables gold-catalyzed cascade reactions (yield: 77%), the absence of a morpholino ring may diminish solubility and stability .

Research Findings and Implications

- Synthetic Accessibility: Gold-catalyzed methods (e.g., ) offer high yields for analogs with allenamide or imidazopyridine groups, but the target compound’s morpholino-tetrahydroquinoline system may require more specialized protocols .

- Physicochemical Properties: The morpholino group in the target compound likely improves aqueous solubility compared to analogs with purely alkyl linkers (e.g., ). Conversely, trifluoromethyl substituents () enhance metabolic stability but may complicate synthesis .

Q & A

Q. What are the key steps in synthesizing 2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of the tetrahydroquinoline and morpholine moieties. A common approach includes:

- Step 1: Alkylation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a morpholine-containing electrophile (e.g., chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to install the morpholinoethyl group .

- Step 2: Sulfonylation with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine in dichloromethane .

- Optimization: Reaction yields can be improved by controlling temperature (avoiding side reactions above 80°C), using anhydrous solvents, and monitoring progress via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline and morpholine regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~470–480) and detects impurities .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric methods. IC₅₀ values provide potency metrics .

- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines to screen for cytotoxicity. Dose-response curves (1–100 µM) identify bioactive concentrations .

- Solubility and Stability: Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, rapid metabolism). Mitigation strategies include:

- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS .

- Formulation Adjustments: Use nanocarriers (liposomes) or prodrug strategies to enhance solubility and target engagement .

- Orthogonal Assays: Validate target engagement using biophysical methods (e.g., SPR for binding affinity) or genetic knockdown models .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this sulfonamide derivative?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding to carbonic anhydrase’s zinc center) .

- QSAR Modeling: Train models on analogues’ biological data (e.g., pIC₅₀ vs. logP) to prioritize substituents at the 2,4-dimethylbenzene or morpholine groups .

- MD Simulations: Assess conformational stability of the tetrahydroquinoline-morpholine linker in aqueous vs. membrane environments .

Q. How can synthetic challenges, such as low yields during sulfonylation, be addressed?

- Reagent Selection: Replace benzenesulfonyl chloride with more reactive derivatives (e.g., mesyl chloride) or use coupling agents like HATU for sterically hindered amines .

- Solvent Optimization: Switch from DCM to THF or DMF to improve sulfonyl chloride solubility .

- Workup Refinement: Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chloride and silica gel chromatography for purification .

Q. What strategies resolve ambiguities in NMR data caused by dynamic stereochemistry?

- Variable Temperature (VT) NMR: Cool samples to –40°C to slow ring inversion in the tetrahydroquinoline moiety, simplifying splitting patterns .

- Chiral Derivatization: React with a chiral auxiliary (e.g., Mosher’s acid) to differentiate enantiomers in the morpholine group .

- X-ray Crystallography: Obtain single crystals (e.g., via vapor diffusion in EtOH/water) to confirm absolute configuration .

Q. How does the morpholinoethyl group influence pharmacokinetic properties compared to other amines?

- Lipophilicity: Morpholine’s oxygen atoms reduce logP vs. piperidine analogues, improving aqueous solubility but potentially limiting membrane permeability .

- Metabolic Stability: Morpholine rings resist oxidative metabolism better than pyrrolidine, extending half-life in hepatic microsome assays .

- Target Selectivity: The morpholine’s electron-rich oxygen may hydrogen bond with specific enzyme pockets (e.g., kinases), altering selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.